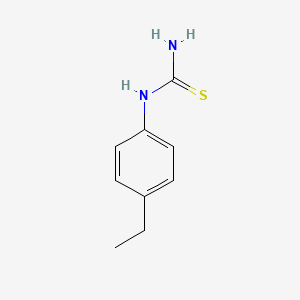

(4-Ethylphenyl)thiourea

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(4-ethylphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2S/c1-2-7-3-5-8(6-4-7)11-9(10)12/h3-6H,2H2,1H3,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTABUDGUFJFVNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374546 | |

| Record name | (4-ethylphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22265-78-7 | |

| Record name | (4-ethylphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-ethylphenyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(4-Ethylphenyl)thiourea: A Comprehensive Technical Guide

CAS Number: 22265-78-7

This technical guide provides an in-depth overview of (4-Ethylphenyl)thiourea, a substituted thiourea derivative of interest to researchers, scientists, and drug development professionals. This document covers its physicochemical properties, synthesis, analytical characterization, and known biological activities, presenting data in a clear and accessible format.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 22265-78-7 | [1] |

| Molecular Formula | C₉H₁₂N₂S | [1] |

| Molecular Weight | 180.27 g/mol | [1] |

| Melting Point | 138 °C | [1] |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Synthesis and Characterization

The synthesis of this compound can be achieved through established methods for thiourea derivative synthesis. A common and effective approach involves the reaction of an amine with an isothiocyanate.

General Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on common synthesis methods for N-arylthioureas.

-

Preparation of Isothiocyanate (in situ): To a solution of a thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN), in a suitable solvent like acetone, an acid chloride (e.g., benzoyl chloride) is added. The mixture is typically refluxed to facilitate the in-situ formation of the corresponding isothiocyanate.

-

Reaction with Amine: 4-Ethylaniline, dissolved in the same solvent, is then added to the reaction mixture containing the in-situ generated isothiocyanate.

-

Reaction Conditions: The reaction mixture is generally heated under reflux for several hours to ensure the complete formation of the thiourea derivative.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is often precipitated by pouring the mixture into cold water. The resulting solid is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Analytical Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group's methyl (triplet) and methylene (quartet) protons, aromatic protons in the phenyl ring, and the protons of the NH groups of the thiourea moiety. The NH protons often appear as broad singlets.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbons of the ethyl group, the aromatic ring, and a characteristic downfield signal for the thiocarbonyl (C=S) carbon, typically in the range of 179-182 ppm.[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum provides valuable information about the functional groups present in the molecule. Key vibrational bands for this compound would include:

-

N-H stretching: Typically observed in the region of 3100-3400 cm⁻¹.

-

C-H stretching (aromatic and aliphatic): Found around 2850-3100 cm⁻¹.

-

C=S stretching (thiocarbonyl): A strong band usually appears in the region of 1050-1250 cm⁻¹.

-

C-N stretching: Observed in the 1250-1350 cm⁻¹ range.[3][4][5]

Biological Activities and Potential Applications

Thiourea derivatives are a class of compounds known for a wide spectrum of biological activities, including antibacterial, antifungal, antioxidant, and anticancer properties. While specific studies on this compound are limited, the activities of structurally similar compounds provide insights into its potential therapeutic applications.

Cytotoxicity and Anticancer Potential

Numerous studies have demonstrated the cytotoxic effects of various N-arylthiourea derivatives against a range of cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Comparative Cytotoxicity of Thiourea Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 1,1'-(1,3-Phenylenebis(methylene))bis(3-(4-chlorophenyl)thiourea) | MOLT-3 | 1.62 | [6][7] |

| Halogenated thiourea derivative (ATX 11) | HK-1 | 4.7 | [8] |

| 3,4-Dichlorophenylthiourea | SW620 | 1.5 | [9] |

| 4-(Trifluoromethyl)phenylthiourea | PC3 | 6.9 | [9] |

The data in the table above showcases the potent cytotoxic activity of several thiourea derivatives, suggesting that this compound may also possess anticancer properties worthy of investigation.

Enzyme Inhibition

Thiourea derivatives have been identified as inhibitors of various enzymes, including urease and cholinesterases. This inhibitory activity opens avenues for their potential use in treating diseases associated with these enzymes. For instance, urease inhibitors are relevant in the context of infections caused by Helicobacter pylori, while cholinesterase inhibitors are used in the management of Alzheimer's disease.[2][10][11][12]

Potential Signaling Pathways

The anticancer activity of some thiourea derivatives has been linked to their ability to modulate critical cellular signaling pathways. These pathways are often dysregulated in cancer, leading to uncontrolled cell growth and proliferation.

Caption: Potential signaling pathways inhibited by thiourea derivatives.[13]

The diagram above illustrates how thiourea derivatives may exert their anticancer effects by inhibiting key components of the Ras/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.

Conclusion

This compound is a compound with potential for further investigation in the fields of medicinal chemistry and drug discovery. Its straightforward synthesis and the known biological activities of related thiourea derivatives make it an attractive candidate for screening in various biological assays. This technical guide provides a foundational understanding of its properties and potential applications, serving as a valuable resource for researchers in the field. Further studies are warranted to fully elucidate its biological activity profile and mechanism of action.

References

- 1. rsc.org [rsc.org]

- 2. Antioxidant, antibacterial, enzyme inhibition and fluorescence characteristics of unsymmetrical thiourea derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. FT-IR, FT-Raman and ab-initio studies of 1,3-diphenyl thiourea | European Journal of Chemistry [eurjchem.com]

- 5. researchgate.net [researchgate.net]

- 6. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 7. researchgate.net [researchgate.net]

- 8. In vitro cytotoxicity evaluation of thiourea derivatives bearing Salix sp. constituent against HK-1 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Analysis of 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Hybrids as Potent Urease Inhibitors: Synthesis, Biochemical Evaluation and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Synthesis of (4-Ethylphenyl)thiourea from 4-Ethylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (4-Ethylphenyl)thiourea from 4-ethylaniline. It includes a detailed experimental protocol, a summary of key data, and a workflow for the preliminary biological evaluation of the synthesized compound, reflecting the significant interest in thiourea derivatives for their potential pharmacological applications.

Introduction

Thiourea and its derivatives are a versatile class of organic compounds characterized by the presence of a thiocarbonyl group flanked by two amino groups. These compounds have garnered substantial interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The synthesis of N-aryl thioureas from anilines is a fundamental transformation in organic chemistry, providing a straightforward route to a diverse library of potentially bioactive molecules. This guide focuses on the synthesis of this compound, a representative member of this class, starting from 4-ethylaniline.

Synthesis of this compound

The primary route for the synthesis of this compound from 4-ethylaniline involves the reaction of the aniline with a source of thiocyanate in an acidic medium. This method is a well-established and efficient way to produce N-aryl thioureas.

Reaction Scheme

The overall reaction is as follows:

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from general procedures for the synthesis of substituted phenylthioureas.[1]

Materials:

-

4-Ethylaniline

-

Ammonium thiocyanate (NH₄SCN)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Beaker

-

Buchner funnel and filter paper

-

Crystallizing dish

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 0.1 moles of 4-ethylaniline with 9 mL of concentrated hydrochloric acid and 25 mL of distilled water.

-

Heat the mixture to 60-70°C with stirring for approximately one hour to ensure the formation of the aniline hydrochloride salt.

-

Cool the mixture for about one hour.

-

Slowly add 0.1 moles of ammonium thiocyanate to the cooled solution.

-

Heat the reaction mixture to reflux and maintain for 4 hours.

-

After the reflux period, add 20 mL of distilled water to the reaction mixture while stirring continuously.

-

Allow the mixture to cool, which should induce the crystallization of the crude this compound.

-

Collect the solid product by vacuum filtration using a Buchner funnel and wash with cold water.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the final product.

-

Dry the purified crystals in a desiccator.

Data Presentation

The following tables summarize the key quantitative data for the reactants and the expected product. Specific experimental data for this compound, such as yield and melting point, are dependent on the specific experimental execution and should be recorded upon synthesis.

Table 1: Physicochemical Properties of Reactants

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| 4-Ethylaniline | C₈H₁₁N | 121.18 | Colorless to pale yellow liquid |

| Ammonium Thiocyanate | CH₄N₂S | 76.12 | Colorless crystalline solid |

Table 2: Characterization Data for this compound

| Property | Data |

| Molecular Formula | C₉H₁₂N₂S |

| Molar Mass ( g/mol ) | 180.27 |

| Melting Point (°C) | Not Reported |

| Appearance | Crystalline solid |

| ¹H NMR (ppm) | Not Reported |

| ¹³C NMR (ppm) | Not Reported |

| IR (cm⁻¹) | Not Reported |

| Yield (%) | Not Reported |

Note: Specific spectral and physical data for this compound were not available in the searched literature. The table should be populated with experimentally determined values.

Biological Context and Screening Workflow

Thiourea derivatives are of significant interest due to their broad spectrum of biological activities, particularly their antimicrobial effects. The mechanism of action for the antibacterial properties of thiourea derivatives can involve the inhibition of essential bacterial enzymes.

Antimicrobial Screening Workflow

The following diagram illustrates a typical workflow for the initial screening of a newly synthesized compound like this compound for antimicrobial activity.

Caption: A generalized workflow for the antimicrobial screening of a novel compound.

This workflow begins with the synthesis and purification of the target compound. The initial antimicrobial potential is assessed through primary screening methods like the agar disc diffusion assay.[1] Promising candidates are then subjected to quantitative analysis to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. Further tests can establish the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC). Finally, compounds with significant antimicrobial activity are evaluated for their toxicity against mammalian cells and for their specific mechanism of action.

Conclusion

The synthesis of this compound from 4-ethylaniline is a straightforward and reproducible process that provides access to a compound with potential biological activities. This guide offers a foundational experimental protocol and a framework for the preliminary biological evaluation of the synthesized molecule. Further research is warranted to determine the specific physicochemical properties and to fully explore the pharmacological potential of this compound and its analogues.

References

Spectroscopic Characterization of (4-Ethylphenyl)thiourea: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed spectroscopic analysis of (4-Ethylphenyl)thiourea, a compound of interest in medicinal chemistry and drug development. The document outlines the Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) characteristics of the molecule, presents detailed experimental protocols for its synthesis and analysis, and situates its potential therapeutic action within a key signaling pathway.

Spectroscopic Data

The structural integrity and purity of synthesized this compound can be confirmed through various spectroscopic techniques. The following tables summarize the key quantitative data obtained from FTIR, ¹H NMR, and ¹³C NMR analyses.

FTIR Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of this compound exhibits characteristic absorption bands corresponding to its key structural features.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 3400 - 3100 | N-H Stretching (Amine and Amide) | Strong, Broad |

| 3100 - 3000 | C-H Stretching (Aromatic) | Medium |

| 2965 - 2850 | C-H Stretching (Aliphatic - CH₃, CH₂) | Medium |

| 1600 - 1580 | C=C Stretching (Aromatic Ring) | Medium |

| 1550 - 1500 | N-H Bending | Medium |

| 1350 - 1250 | C=S Stretching (Thiourea) | Strong |

| 850 - 800 | C-H Bending (p-disubstituted aromatic) | Strong |

¹H NMR Spectroscopy

Proton NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in the molecule. The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent such as DMSO-d₆, shows distinct signals for the ethyl, aromatic, and amine protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 - 8.5 | Singlet (broad) | 2H | NH₂ (Thiourea) |

| ~8.0 - 7.5 | Singlet (broad) | 1H | NH (Aryl) |

| ~7.3 - 7.1 | Multiplet | 4H | Aromatic protons (AA'BB' system) |

| ~2.6 | Quartet | 2H | -CH₂- (Ethyl group) |

| ~1.2 | Triplet | 3H | -CH₃ (Ethyl group) |

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy is used to determine the types of carbon atoms in a molecule. The spectrum of this compound displays signals for the thiocarbonyl, aromatic, and aliphatic carbons.

| Chemical Shift (δ, ppm) | Assignment |

| ~180 | C=S (Thiocarbonyl) |

| ~140 | Aromatic C (quaternary, attached to Ethyl) |

| ~135 | Aromatic C (quaternary, attached to NH) |

| ~128 | Aromatic CH |

| ~125 | Aromatic CH |

| ~28 | -CH₂- (Ethyl group) |

| ~15 | -CH₃ (Ethyl group) |

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

A common and effective method for the synthesis of N-aryl thioureas involves the reaction of the corresponding aniline with a thiocyanate salt in an acidic medium.

Materials:

-

4-Ethylaniline

-

Ammonium thiocyanate (NH₄SCN)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Water

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Beakers, Buchner funnel, and filter paper

Procedure:

-

In a round-bottom flask, dissolve 4-ethylaniline in a minimal amount of ethanol.

-

Add an equimolar amount of ammonium thiocyanate to the solution.

-

Slowly add concentrated hydrochloric acid dropwise to the mixture with constant stirring.

-

Attach a reflux condenser and heat the reaction mixture at reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the crude product with cold water to remove any unreacted starting materials and inorganic salts.

-

Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to obtain pure this compound.

-

Dry the purified crystals in a desiccator.

FTIR Analysis

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer with a Diamond ATR (Attenuated Total Reflectance) accessory.

Procedure:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal.

-

Apply pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal.

-

Acquire the FTIR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

-

Process the spectrum by performing a background subtraction.

-

Identify the characteristic absorption peaks and assign them to the corresponding functional groups.

NMR Analysis

Instrumentation:

-

Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or sonication can be used if necessary.

¹H NMR Spectroscopy Procedure:

-

Place the NMR tube in the spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters.

-

Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons for each peak.

-

Analyze the chemical shifts and splitting patterns (multiplicity) to assign the signals to the respective protons in the molecule.

¹³C NMR Spectroscopy Procedure:

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire the ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.

-

Process the spectrum similarly to the ¹H spectrum.

-

Analyze the chemical shifts to assign the signals to the corresponding carbon atoms.

Biological Context: Inhibition of EGFR Signaling Pathway

Thiourea derivatives are a class of compounds frequently investigated for their potential as enzyme inhibitors in drug discovery. One of the key targets for anticancer drug development is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase. The aberrant activation of the EGFR signaling pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival. Thiourea-containing compounds have been designed as inhibitors that can block the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity.

The following diagram illustrates a simplified workflow for the synthesis and characterization of this compound.

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of (4-Ethylphenyl)thiourea Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the crucial aspects of crystal structure analysis of (4-Ethylphenyl)thiourea derivatives. Thiourea and its derivatives represent a versatile class of compounds with significant potential in medicinal chemistry and material science, exhibiting a wide range of biological activities including antibacterial, antifungal, and anticancer properties.[1][2] The precise three-dimensional arrangement of atoms within these molecules, elucidated through single-crystal X-ray diffraction, is paramount to understanding their structure-activity relationships and rationally designing novel therapeutic agents.[3]

I. Synthesis and Crystallization: Foundational Experimental Protocols

The synthesis of this compound derivatives typically involves the reaction of a substituted benzoyl chloride with potassium thiocyanate to form an isothiocyanate in situ. This intermediate then reacts with an appropriate amine to yield the final thiourea derivative.[4] The subsequent growth of high-quality single crystals is a critical step for X-ray diffraction analysis.

A. General Synthesis of N-Aryl-N'-benzoylthiourea Derivatives[4][5]

A common synthetic route involves the reaction of an aroyl chloride with potassium thiocyanate in a solvent like dry acetone. The resulting aroyl isothiocyanate is then treated with an aniline derivative (in this case, 4-ethylaniline) to produce the target N-aroyl-N'-(4-ethylphenyl)thiourea.

B. Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or a mixture of solvents. Common solvents include ethanol, methanol, acetone, and dimethylformamide (DMF). The selection of the solvent system is crucial and often determined empirically.

II. Spectroscopic and Structural Characterization

A combination of spectroscopic techniques and single-crystal X-ray diffraction is employed to unambiguously determine the structure of the synthesized derivatives.

A. Spectroscopic Analysis

-

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR analysis is used to identify the characteristic functional groups present in the molecule. Key vibrational bands include those for N-H stretching (around 3190-3200 cm⁻¹), C=O stretching (around 1690-1700 cm⁻¹), and C=S stretching (around 1170-1180 cm⁻¹).[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. Characteristic signals for the N-H protons are typically observed as broad singlets in the downfield region of the ¹H NMR spectrum.[4][5]

B. Single-Crystal X-ray Diffraction: The Gold Standard[3]

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the overall three-dimensional arrangement of the molecule in the solid state.

Experimental Protocol for Single-Crystal X-ray Diffraction: [3]

-

Crystal Mounting: A suitable single crystal of the synthesized compound is carefully selected and mounted on a goniometer head.

-

Data Collection: X-ray diffraction data are collected at a controlled temperature (e.g., 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Data Processing: The collected diffraction intensities are processed to determine the unit cell parameters and the space group of the crystal.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.[3]

III. Quantitative Crystallographic Data

The following tables summarize typical crystallographic data obtained for thiourea derivatives. While specific data for a range of this compound derivatives is not extensively available in the public domain, the provided data for analogous structures offers valuable comparative insights.

Table 1: Crystal Data and Structure Refinement Parameters for Representative Thiourea Derivatives.

| Parameter | 1-(4-chlorophenyl)-3-cyclohexylthiourea (3)[6] | 1-(1,1-dibutyl)-3-phenylthiourea (4)[6] | N-(4-chlorobutanoyl)-N'-(2-methoxyphenyl)thiourea (1a)[5] | N-(4-chlorobutanoyl)-N'-(3-methoxyphenyl)thiourea (1b)[5] |

| CCDC No. | 2050647 | 2050648 | - | - |

| Chemical Formula | C₁₃H₁₇ClN₂S | C₁₅H₂₄N₂S | C₁₂H₁₅ClN₂O₂S | C₁₂H₁₅ClN₂O₂S |

| Formula Weight | 268.80 | 264.43 | 286.77 | 286.77 |

| Crystal System | Monoclinic | Trigonal | Monoclinic | Triclinic |

| Space Group | P2₁/n | R3:H | P2₁/n | Pī |

| a (Å) | 10.023(3) | 21.012(4) | 10.1349(4) | 5.8643(2) |

| b (Å) | 10.989(3) | 21.012(4) | 11.5540(5) | 10.4287(4) |

| c (Å) | 12.834(4) | 6.994(1) | 11.8967(5) | 11.6666(5) |

| α (°) | 90 | 90 | 90 | 81.189(2) |

| β (°) | 108.78(1) | 90 | 96.958(2) | 84.475(2) |

| γ (°) | 90 | 120 | 90 | 74.376(2) |

| Volume (ų) | 1337.8(7) | 5374(2) | 1383.13(10) | 679.16(5) |

| Z | 4 | 18 | 4 | 2 |

| Calculated Density (g/cm³) | 1.335 | 1.472 | 1.377 | 1.401 |

| Absorption Coefficient (mm⁻¹) | 0.42 | 0.22 | 0.449 | 0.456 |

| F(000) | 568 | 2592 | 600 | 300 |

| Reflections Collected | 2349 | 2362 | 11130 | 5440 |

| Independent Reflections | 2349 | 2362 | 2831 | 2779 |

| Final R indices [I>2σ(I)] | R₁ = 0.0528, wR₂ = 0.1336 | R₁ = 0.0718, wR₂ = 0.1782 | R₁ = 0.0385, wR₂ = 0.0969 | R₁ = 0.0381, wR₂ = 0.0981 |

Table 2: Selected Hydrogen Bond Geometries (Å, °) for a Representative Thiourea Derivative.

| D–H···A | d(D–H) | d(H···A) | d(D···A) | ∠(DHA) |

| N(2)–H(2A)···S(1)ⁱ | 0.86 | 2.54 | 3.395(2) | 174 |

| C(10)–H(10A)···O(1)ⁱⁱ | 0.97 | 2.58 | 3.483(3) | 155 |

| Symmetry codes: (i) -x+1, -y+1, -z+1; (ii) x, y-1, z |

Note: The data in the tables are illustrative and based on published crystal structures of similar thiourea derivatives. Actual values for specific this compound derivatives will vary.

IV. Visualizing Molecular Interactions and Experimental Workflows

Graphviz diagrams are provided to illustrate key relationships and processes in the analysis of this compound derivatives.

V. Biological Significance and Potential Signaling Pathways

Thiourea derivatives have been reported to exhibit a wide array of biological activities, often attributed to their ability to interact with various biological targets through hydrogen bonding and coordination with metal ions.[2] While the specific signaling pathways for this compound derivatives require dedicated biological studies, related compounds have shown potential as inhibitors of enzymes such as urease and cholinesterases.[4][6]

VI. Conclusion

The crystal structure analysis of this compound derivatives is a critical component in the exploration of their potential as therapeutic agents and functional materials. This guide has provided a comprehensive overview of the synthetic methodologies, analytical techniques, and interpretation of crystallographic data. The detailed experimental protocols and structured data presentation aim to facilitate further research and development in this promising area of chemical science. The visualization of workflows and potential biological activities further underscores the interdisciplinary nature of this research, bridging synthetic chemistry with structural biology and drug discovery.

References

- 1. Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Structure and surface analyses of a newly synthesized acyl thiourea derivative along with its in silico and in vitro investigations for RNR, DNA binding, urease inhibition and radical scavenging activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]

(4-Ethylphenyl)thiourea: A Technical Guide to its Reaction Mechanism and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reaction mechanism and kinetics of (4-Ethylphenyl)thiourea. The information is compiled to be a valuable resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Synthesis and Reaction Mechanism

The primary route for the synthesis of this compound involves the nucleophilic addition of 4-ethylaniline to an appropriate isothiocyanate. A common method is the in-situ generation of an acyl isothiocyanate from an acyl chloride and a thiocyanate salt, which then reacts with the amine.

A plausible reaction mechanism for the formation of an N-acyl-(4-ethylphenyl)thiourea, based on the synthesis of similar compounds, is as follows:

-

Formation of the Isothiocyanate: An acyl chloride reacts with a thiocyanate salt (e.g., ammonium thiocyanate) to form an acyl isothiocyanate intermediate.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-ethylaniline attacks the electrophilic carbon atom of the isothiocyanate.

-

Proton Transfer: A subsequent proton transfer results in the final N-acyl-(4-ethylphenyl)thiourea product.

A study on the aminolysis of p-nitrophenyl isothiocyanate suggests a more detailed mechanism involving a zwitterionic intermediate. This intermediate then undergoes a prototropic rearrangement, which can be catalyzed by a second molecule of the amine, leading to the final thiourea product.[1]

The overall reaction can be represented as:

Caption: General reaction pathway for the synthesis of this compound.

Kinetics of N-Arylthiourea Formation

The proposed rate law is:

Rate = k[Isothiocyanate][Amine]²

This second-order dependence on the amine concentration supports the mechanistic hypothesis that a second amine molecule participates in the rate-determining step, likely by facilitating the proton transfer within the zwitterionic intermediate.[1] Factors influencing the reaction rate include the nucleophilicity of the amine and the electrophilicity of the isothiocyanate. Electron-donating groups on the aniline, such as the ethyl group in 4-ethylaniline, are expected to increase the nucleophilicity of the nitrogen atom and thus increase the reaction rate.

Table 1: Summary of Expected Kinetic Parameters (Qualitative)

| Parameter | Expected Influence of 4-Ethyl Group | Rationale |

| Rate Constant (k) | Increase | The electron-donating nature of the ethyl group increases the nucleophilicity of the amine. |

| Reaction Order (Amine) | 2 | Based on kinetic studies of similar N-arylthiourea formations, a second amine molecule acts as a catalyst for proton transfer.[1] |

| Activation Energy (Ea) | Decrease | The increased nucleophilicity of the amine should lower the energy barrier for the nucleophilic attack. |

Experimental Protocols

Synthesis of N-Acyl-(4-ethylphenyl)thiourea

The following is a general experimental protocol adapted from the synthesis of 3-Acetyl-1-(4-methylphenyl)thiourea, which can be modified for the synthesis of this compound derivatives.[2]

Materials:

-

Appropriate acyl chloride (e.g., acetyl chloride)

-

Ammonium thiocyanate

-

4-Ethylaniline

-

Acetone (anhydrous)

-

Hydrochloric acid (for acidification of water)

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

A solution of the acyl chloride (0.10 mol) in anhydrous acetone (30 ml) is added dropwise to a suspension of ammonium thiocyanate (0.10 mol) in anhydrous acetone (30 ml).

-

The reaction mixture is refluxed for approximately 30 minutes to facilitate the formation of the acyl isothiocyanate.

-

After cooling to room temperature, a solution of 4-ethylaniline (0.10 mol) in acetone (10 ml) is added to the reaction mixture.

-

The mixture is then refluxed for an additional 3 hours.

-

Upon completion of the reaction, the mixture is poured into acidified cold water.

-

The precipitated product, N-acyl-(4-ethylphenyl)thiourea, is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like acetonitrile.

Caption: Experimental workflow for the synthesis of N-Acyl-(4-ethylphenyl)thiourea.

Potential Signaling Pathways and Biological Activity

Thiourea derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and enzyme inhibitory effects.[3][4][5] While the specific signaling pathways modulated by this compound have not been explicitly detailed, research on structurally related compounds provides insights into potential mechanisms of action.

-

Enzyme Inhibition: Thiourea derivatives have been identified as inhibitors of various enzymes. For instance, isoxyl, a thiourea-based drug, has been shown to inhibit the Δ9-stearoyl desaturase (DesA3) in Mycobacterium tuberculosis, which is crucial for the synthesis of oleic acid.[6] Other studies have demonstrated the inhibition of acetylcholinesterase and butyrylcholinesterase by certain thiourea compounds.[7]

-

Anticancer Activity: Research into thiourea derivatives as anticancer agents suggests their involvement in key signaling pathways. Some studies have focused on their potential to inhibit kinases within the Ras/MAPK and PI3K-AKT/PKB pathways, which are frequently dysregulated in cancer.[8]

The general mechanism of action for many thiourea-based drugs involves interference with critical biological processes through enzyme inhibition or modulation of cellular signaling.[3]

Caption: Potential signaling pathways targeted by thiourea derivatives.

Conclusion

This compound is a versatile molecule with potential applications in medicinal chemistry. Its synthesis is straightforward, proceeding through a nucleophilic addition mechanism. While specific kinetic data is limited, the reaction is expected to follow second-order kinetics with respect to the amine. The biological activity of this compound likely stems from its ability to interact with and inhibit key enzymes and signaling pathways, a characteristic shared by many thiourea derivatives. Further research is warranted to fully elucidate its kinetic parameters and specific biological targets to unlock its full therapeutic potential.

References

- 1. The kinetics and mechanism of aminolysis of isothiocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. 3-Acetyl-1-(4-methylphenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Antioxidant, antibacterial, enzyme inhibition and fluorescence characteristics of unsymmetrical thiourea derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Unique mechanism of action of the thiourea drug isoxyl on Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Solubility Profile of (4-Ethylphenyl)thiourea: A Technical Guide for Researchers

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide addresses the solubility of (4-Ethylphenyl)thiourea in common organic solvents. A comprehensive review of scientific literature and chemical databases reveals a lack of specific quantitative solubility data for this particular compound. Consequently, this document serves as a predictive guide and a practical resource for the experimental determination of its solubility. By leveraging data from structurally analogous compounds and established methodologies, researchers are equipped to generate precise and reliable solubility profiles essential for applications in drug discovery and development.

Predicted Solubility Profile

Based on the known solubility characteristics of thiourea and its substituted derivatives, this compound is anticipated to exhibit the following general solubility trends:

-

High Solubility: In polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

-

Moderate to Good Solubility: In polar protic solvents like ethanol, methanol, and isopropanol. The presence of the ethylphenyl group may slightly reduce solubility in lower alcohols compared to the parent thiourea.

-

Low Solubility: In nonpolar solvents such as hexane, cyclohexane, and toluene.

-

Limited Solubility: In water, although this can be influenced by pH.

The ethyl group on the phenyl ring introduces a degree of lipophilicity, which might enhance solubility in less polar organic solvents compared to unsubstituted phenylthiourea, while the thiourea moiety contributes to its solubility in polar solvents through hydrogen bonding.

Experimental Determination of Solubility

To obtain precise quantitative data, a standardized experimental protocol is necessary. The following is a detailed methodology for determining the equilibrium solubility of this compound using a gravimetric method.

Experimental Protocol: Isothermal Equilibrium Method

1. Materials and Reagents:

-

This compound (purity > 99%)

-

Selected organic solvents (analytical grade or higher):

-

Methanol

-

Ethanol

-

Isopropanol

-

Acetone

-

Acetonitrile

-

Ethyl Acetate

-

Dimethyl Sulfoxide (DMSO)

-

Toluene

-

n-Hexane

-

-

Deionized water

-

Filter membranes (0.45 µm, solvent-compatible)

2. Apparatus:

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker bath or incubator

-

Vials with screw caps (e.g., 20 mL scintillation vials)

-

Syringes and syringe filters

-

Drying oven or vacuum oven

-

Volumetric flasks and pipettes

3. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume or mass of a specific solvent. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixtures for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Collection and Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to permit the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe to avoid premature crystallization.

-

Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed, dry vial.

-

Accurately weigh the vial containing the filtrate to determine the mass of the solution.

-

Evaporate the solvent from the filtrate under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, reweigh the vial to determine the mass of the dissolved this compound.

-

-

Data Calculation:

-

Calculate the solubility in grams of solute per 100 grams of solvent ( g/100 g solvent).

-

If the initial volume of the supernatant was accurately measured, the molar solubility (mol/L) can also be calculated.

-

Data Presentation

For clear comparison and analysis, the experimentally determined solubility data should be organized into a structured table.

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Molar Solubility (mol/L) |

| Methanol | 25 | Experimental Value | Experimental Value |

| Ethanol | 25 | Experimental Value | Experimental Value |

| Isopropanol | 25 | Experimental Value | Experimental Value |

| Acetone | 25 | Experimental Value | Experimental Value |

| Acetonitrile | 25 | Experimental Value | Experimental Value |

| Ethyl Acetate | 25 | Experimental Value | Experimental Value |

| DMSO | 25 | Experimental Value | Experimental Value |

| Toluene | 25 | Experimental Value | Experimental Value |

| n-Hexane | 25 | Experimental Value | Experimental Value |

| Methanol | 37 | Experimental Value | Experimental Value |

| Ethanol | 37 | Experimental Value | Experimental Value |

| ... | ... | ... | ... |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Unveiling the Thermal Profile of (4-Ethylphenyl)thiourea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Ethylphenyl)thiourea, a derivative of thiourea, holds potential significance in medicinal chemistry and materials science. Understanding its thermal stability and decomposition pathways is crucial for its application, particularly in drug development where thermal processing is a common manufacturing step. This technical guide provides a comprehensive overview of the thermal properties of this compound and related compounds. While specific experimental data for this compound is limited in publicly available literature, this document compiles relevant information on its synthesis, established thermal analysis methodologies, and the known thermal behavior of analogous N-arylthioureas to provide a predictive framework.

Introduction

Thiourea and its derivatives are a versatile class of organic compounds with a broad spectrum of applications, ranging from synthetic intermediates to pharmacologically active agents. The presence of the thiocarbonyl group and reactive amine protons imparts unique chemical properties, making them valuable scaffolds in drug design. The ethylphenyl moiety in this compound can further influence its biological activity and physicochemical properties, including its thermal stability.

The thermal behavior of a pharmaceutical compound is a critical parameter that influences its storage, formulation, and manufacturing processes. Events such as melting, decomposition, and polymorphic transitions can impact the safety, efficacy, and quality of the final drug product. Therefore, a thorough understanding of the thermal stability and decomposition mechanism of this compound is paramount for its potential development.

This guide summarizes the current understanding of the thermal characteristics of N-arylthioureas, providing a detailed examination of the experimental techniques used for their assessment and a discussion of potential decomposition pathways.

Synthesis of this compound

A common and straightforward method for the synthesis of N-arylthioureas involves the reaction of the corresponding arylamine with a source of thiocyanate, typically in an acidic medium. For this compound, the synthesis would proceed via the reaction of 4-ethylaniline with an isothiocyanate precursor.

General Experimental Protocol

-

Formation of Isothiocyanate: An acidified solution of ammonium thiocyanate reacts to form isothiocyanic acid in situ.

-

Nucleophilic Attack: The amino group of 4-ethylaniline acts as a nucleophile, attacking the carbon of the isothiocyanic acid.

-

Product Formation: Subsequent proton transfer and rearrangement yield the this compound product.

The reaction is typically carried out in a suitable solvent, and the product can be purified by recrystallization.

Methodologies for Thermal Analysis

The thermal stability and decomposition of this compound can be systematically investigated using a suite of thermoanalytical techniques. The two primary methods employed for such studies are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1][2]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] This technique is invaluable for determining the onset of decomposition, the temperature ranges of different decomposition steps, and the mass of residual material.

Typical Experimental Protocol:

-

A small, accurately weighed sample (typically 5-10 mg) of the compound is placed in a TGA crucible (e.g., alumina or platinum).

-

The crucible is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., ambient to 600 °C).

-

The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen, to study thermal decomposition without oxidation.

-

The instrument records the sample's mass as a function of temperature, generating a thermogram.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[2] It is used to detect thermal events such as melting, crystallization, glass transitions, and solid-solid phase transitions. For decomposition reactions, DSC can indicate whether the process is endothermic or exothermic.

Typical Experimental Protocol:

-

A small amount of the sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum).

-

An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is heated at a controlled rate (e.g., 10 °C/min) over the desired temperature range.

-

The instrument records the differential heat flow, producing a DSC curve that shows endothermic and exothermic peaks corresponding to thermal events.

Thermal Stability and Decomposition of N-Arylthioureas

Melting Point Data

The melting point is a fundamental thermal property indicating the temperature at which a substance transitions from a solid to a liquid state. It is a sharp, well-defined peak in a DSC thermogram. The melting points of some related thiourea derivatives are presented in Table 1.

| Compound Name | Melting Point (°C) |

| N-(6-Chloropyrazin-2-yl)-4-(3-(4-ethylphenyl)thioureido) benzenesulfonamide | 183.9 - 184.4 |

| 1,3-bisthis compound | 142 |

| N-Methyl-N-(4-methylphenyl)thiourea | ~186 |

Table 1: Melting points of this compound derivatives.

Putative Decomposition Pathway

Studies on the thermal decomposition of N-monosubstituted arylthioureas suggest a multi-step process. The initial step is often an isomerization to the corresponding ammonium thiocyanate, which then undergoes further decomposition. This suggests a potential decomposition pathway for this compound as illustrated in the diagram below. The decomposition of thiourea itself is known to produce gaseous products such as ammonia, carbon disulfide, and hydrogen sulfide.[3][4]

Caption: Putative thermal decomposition pathway of this compound.

This proposed two-step mechanism involves an initial endothermic isomerization followed by subsequent decomposition steps which may be endothermic or exothermic. The specific nature and products of the decomposition would require detailed analysis using techniques like TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) to identify the evolved gaseous products.

Experimental and Analytical Workflow

A systematic approach is essential for the comprehensive thermal characterization of a compound like this compound. The logical flow of experiments is depicted in the following diagram.

Caption: General workflow for thermal analysis of this compound.

Conclusion

This technical guide has outlined the key considerations for evaluating the thermal stability and decomposition of this compound. While specific experimental data for this compound is not prevalent in the existing literature, a robust framework for its investigation has been presented based on established thermoanalytical methodologies and the known behavior of analogous N-arylthiourea derivatives. The proposed workflow, from synthesis and purification to detailed thermal analysis and data interpretation, provides a clear roadmap for researchers. Future experimental studies employing TGA, DSC, and evolved gas analysis are necessary to fully elucidate the thermal profile of this compound, thereby supporting its potential development in pharmaceutical and other applications.

References

Navigating the Unseen: A Technical Guide to the Health and Safety of (4-Ethylphenyl)thiourea

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific safety data sheet (SDS) or comprehensive toxicological studies for (4-Ethylphenyl)thiourea are publicly available. This guide has been compiled using data from the parent compound, thiourea, and structurally related substituted phenylthiourea derivatives. The information herein should be used as a precautionary guide, and a thorough risk assessment should be conducted before handling this compound.

Executive Summary

This compound belongs to the thiourea class of compounds, which are recognized for a range of biological activities and are utilized in various industrial and research applications. However, this class of compounds also presents significant health and safety concerns. Based on data from analogous compounds, this compound should be handled as a substance that is potentially harmful if swallowed, a suspected carcinogen, and a suspected reproductive toxin. This guide provides a detailed overview of the potential hazards, recommended handling procedures, and emergency protocols to ensure the safety of laboratory personnel.

Hazard Identification and Classification

While a specific Globally Harmonized System (GHS) classification for this compound is not available, the following classification is inferred from thiourea and its derivatives.

Table 1: Inferred GHS Classification for this compound

| Hazard Class | Hazard Category | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed[1] |

| Carcinogenicity | Category 2 | Warning | H351: Suspected of causing cancer[1] |

| Reproductive Toxicity | Category 2 | Warning | H361: Suspected of damaging fertility or the unborn child[1] |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 2 | No Signal Word | H411: Toxic to aquatic life with long lasting effects[1] |

Toxicological Data Summary

Quantitative toxicological data for this compound is not available. The following table summarizes data for thiourea and a related compound, providing an indication of the potential toxicity.

Table 2: Acute Toxicity Data for Thiourea and a Related Derivative

| Substance | Test | Route | Species | Value | Reference |

| Thiourea | LD50 | Oral | Rat | 125 - 1930 mg/kg | [2] |

| Thiourea | LD50 | Dermal | Rabbit | >2800 mg/kg | [2] |

| N-(2-Methoxyphenyl)thiourea | LDLo | Oral | Rat | 100 mg/kg |

Key Toxicological Concerns:

-

Carcinogenicity: Thiourea is reasonably anticipated to be a human carcinogen based on sufficient evidence from studies in experimental animals.[3] It has been shown to cause thyroid tumors in rats.[3]

-

Reproductive Toxicity: Thiourea is suspected of damaging fertility and the unborn child.[1]

-

Thyroid Toxicity: Thiourea and its derivatives are known to have effects on the thyroid gland.

-

Sensitization: Repeated or prolonged contact may cause skin sensitization.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not available. However, standard methodologies for evaluating the safety of new chemical entities, such as those described by the Organisation for Economic Co-operation and Development (OECD) Test Guidelines, would be applicable.

General Protocol for Acute Oral Toxicity (based on OECD Test Guideline 423):

-

Test Animals: Typically, young adult female rats are used.

-

Housing and Feeding: Animals are housed in standard conditions with access to food and water.

-

Dosage: A stepwise procedure is used with a starting dose based on available information. The substance is typically administered by gavage.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Necropsy: A gross necropsy of all animals is performed at the end of the study.

-

Data Analysis: The LD50 is estimated based on the observed mortality at different dose levels.

General Protocol for Skin Sensitization (based on OECD Test Guideline 429: Local Lymph Node Assay):

-

Test Animals: Typically, female mice are used.

-

Application: The test substance is applied to the dorsal surface of the ear for three consecutive days.

-

Cell Proliferation Measurement: On day 5, a radiolabeled substance (e.g., 3H-methyl thymidine) is injected intravenously.

-

Sample Collection: After a set time, the draining auricular lymph nodes are excised and weighed.

-

Data Analysis: The incorporation of the radiolabel is measured, and a stimulation index is calculated to determine the sensitizing potential.

Safe Handling and Personal Protective Equipment (PPE)

Given the potential hazards, stringent safety measures are required when handling this compound.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a certified chemical fume hood.

-

Use of a powder-containment enclosure is recommended for handling the solid material to prevent dust generation.

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).

-

Respiratory Protection: If there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge.

Hygiene Practices:

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

-

Remove contaminated clothing and wash it before reuse.

Emergency Procedures

First Aid Measures:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.

-

If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

Spill Response:

-

Evacuate the area.

-

Wear appropriate PPE.

-

Avoid generating dust.

-

Carefully sweep up the solid material and place it in a sealed container for disposal.

-

Clean the spill area with a suitable decontaminating solution.

Visualizations

Diagram 1: General Workflow for Safety Assessment of a Substituted Thiourea Derivative

Caption: Generalized workflow for assessing the health and safety of a novel substituted thiourea compound.

Diagram 2: Logical Relationship for Handling a Potentially Hazardous Chemical

Caption: Decision-making process for establishing safe handling procedures for a chemical with limited safety data.

References

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of (4-Ethylphenyl)thiourea Derivatives

Abstract

This document provides a detailed protocol for the synthesis of N-aryl-(4-ethylphenyl)thiourea derivatives, a class of compounds with significant interest in medicinal chemistry and drug development due to their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.[1][2][3][4][5][6] The core of this synthetic approach is the nucleophilic addition of 4-ethylaniline to a selected aryl isothiocyanate. This guide offers an in-depth explanation of the reaction mechanism, a step-by-step experimental procedure, characterization techniques, and expected outcomes. It is intended for researchers, scientists, and professionals in drug development who require a reliable and well-validated methodology for preparing these valuable scaffolds.

Introduction and Scientific Rationale

Thiourea derivatives [(R¹R²N)(R³R⁴N)C=S] are a cornerstone in modern medicinal chemistry.[5][7] The thiourea moiety is a versatile pharmacophore capable of acting as both a hydrogen bond donor (via the N-H protons) and acceptor (via the C=S sulfur atom), enabling potent interactions with biological targets like enzymes and receptors.[4] The incorporation of a 4-ethylphenyl group can enhance lipophilicity and modulate the electronic properties of the molecule, potentially improving its pharmacokinetic profile and biological efficacy.

The most direct and efficient method for synthesizing unsymmetrical N,N'-disubstituted thioureas is the reaction between a primary amine and an isothiocyanate.[8] This reaction, detailed herein, involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This process is highly reliable, generally proceeds with high yields, and avoids the use of toxic reagents like thiophosgene.[9][10]

Reaction Mechanism Overview

The synthesis proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of 4-ethylaniline attacks the central carbon of the isothiocyanate. This carbon is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and sulfur atoms. The subsequent rearrangement of electrons leads to the formation of the stable thiourea derivative.

Experimental Protocol: Synthesis of 1-(4-Ethylphenyl)-3-(phenyl)thiourea

This protocol details the synthesis of a representative derivative, 1-(4-ethylphenyl)-3-phenylthiourea, from 4-ethylaniline and phenyl isothiocyanate. The same procedure can be adapted for other aryl isothiocyanates.

Materials and Equipment

Reagents:

-

4-Ethylaniline (≥98%)

-

Phenyl isothiocyanate (≥99%)

-

Acetone (ACS grade, anhydrous)

-

Ethanol (95% or absolute)

-

Hydrochloric acid (5% aqueous solution, for work-up if needed)

-

Deionized Water

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask (50 mL or 100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel (100 mL)

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Melting point apparatus

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of (4-Ethylphenyl)thiourea derivatives.

Step-by-Step Procedure

-

Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-ethylaniline (e.g., 1.21 g, 10 mmol) in 20 mL of anhydrous acetone.

-

Reaction Initiation: To the stirring solution, add phenyl isothiocyanate (e.g., 1.35 g, 10 mmol) dropwise at room temperature.

-

Reaction Progression: Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The formation of the product will be indicated by the appearance of a new spot and the disappearance of the starting materials. Note: For less reactive isothiocyanates, the mixture may need to be gently refluxed for several hours.[11]

-

Product Isolation: Upon completion, the product may precipitate directly from the acetone solution. If so, cool the flask in an ice bath for 30 minutes to maximize precipitation and collect the solid product by vacuum filtration using a Büchner funnel.

-

Alternative Isolation: If no precipitate forms, reduce the solvent volume by approximately half using a rotary evaporator. The resulting concentrated solution can be poured into a beaker of cold deionized water (approx. 50 mL) with stirring to induce precipitation. Collect the solid product by vacuum filtration.

-

Purification: The crude solid is purified by recrystallization.[12] Transfer the solid to an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it completely. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to promote the formation of crystals.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them under vacuum to a constant weight.

-

Characterization: Determine the melting point, and acquire ¹H NMR, IR, and mass spectra to confirm the structure and purity of the final product.

Characterization and Data

The identity and purity of the synthesized this compound derivative should be confirmed through standard analytical techniques.

Expected Spectroscopic Data

-

Infrared (IR) Spectroscopy: Key vibrational bands are expected. The N-H stretching bands typically appear in the region of 3100-3300 cm⁻¹.[4] A strong band corresponding to the C=S (thiocarbonyl) stretch should be observable around 1230-1250 cm⁻¹.[1] Aromatic C-H and C=C stretching bands will also be present.

-

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The spectrum will show characteristic signals for the ethyl group (a triplet around 1.2 ppm and a quartet around 2.6 ppm). Aromatic protons will resonate in the 7.0-8.0 ppm region. The two N-H protons will appear as broad singlets at a downfield chemical shift, typically between 9.0 and 11.0 ppm.[4]

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to the calculated molecular weight of the product.

Summary of Key Experimental Parameters

| Parameter | Value/Condition | Rationale |

| Reactant 1 | 4-Ethylaniline | The primary amine providing the (4-ethylphenyl) moiety. |

| Reactant 2 | Phenyl Isothiocyanate | The electrophile that introduces the thiocarbonyl group. |

| Molar Ratio | 1:1 | Stoichiometric ratio for an addition reaction. |

| Solvent | Anhydrous Acetone | A polar aprotic solvent that dissolves reactants well.[1][3] |

| Temperature | Room Temperature to Reflux | Sufficient for nucleophilic addition; heating accelerates the reaction. |

| Reaction Time | 2 - 6 hours | Typically sufficient for completion, monitored by TLC. |

| Purification Method | Recrystallization (Ethanol) | Effective method for purifying solid organic compounds.[12] |

| Typical Yield | 70 - 95% | This reaction is generally high-yielding.[11][12] |

Visualization of the Chemical Transformation

Caption: Synthesis of 1-(4-Ethylphenyl)-3-phenylthiourea.

Safety and Troubleshooting

-

Safety: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Isothiocyanates are lachrymators and should be handled with care.

-

Troubleshooting:

-

Low Yield: Ensure reactants are pure and the solvent is anhydrous. If the reaction is slow, consider increasing the temperature to reflux or extending the reaction time.

-

Oily Product: If the product oils out instead of precipitating, try triturating with a non-polar solvent like hexane to induce solidification. Ensure complete removal of the reaction solvent before recrystallization.

-

Difficulty in Recrystallization: If the product does not crystallize, try adding a seed crystal, scratching the inside of the flask with a glass rod at the solvent line, or using a different solvent system (e.g., ethanol-water).

-

References

- 1. researchgate.net [researchgate.net]

- 2. Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. sphinxsai.com [sphinxsai.com]

- 6. Antileishmanial potential of thiourea-based derivatives: design, synthesis and biological activity - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04965A [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. ijacskros.com [ijacskros.com]

- 9. Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities [mdpi.com]

- 10. Thiourea synthesis by thioacylation [organic-chemistry.org]

- 11. mjas.analis.com.my [mjas.analis.com.my]

- 12. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for (4-Ethylphenyl)thiourea as a Corrosion Inhibitor for Mild Steel

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for evaluating the efficacy of (4-Ethylphenyl)thiourea as a corrosion inhibitor for mild steel, particularly in acidic environments. The information is curated for professionals in research and development who require standardized methods for material protection and analysis.

Introduction

Corrosion of mild steel is a pervasive issue in numerous industrial applications, leading to significant economic losses and safety concerns. The use of organic inhibitors is a primary strategy to mitigate corrosion. Thiourea and its derivatives are a well-established class of corrosion inhibitors, demonstrating significant effectiveness in acidic media. Their inhibitory action is primarily attributed to the presence of sulfur and nitrogen atoms, which serve as active centers for adsorption onto the metal surface, thereby forming a protective barrier against corrosive agents.[1][2][3] this compound, a derivative of thiourea, is investigated for its potential as a corrosion inhibitor.

Predicted Mechanism of Action

The corrosion inhibition by this compound on a mild steel surface in an acidic medium is predicated on its adsorption onto the metal-solution interface. This process can occur through two primary mechanisms:

-

Physisorption: In an acidic solution, the thiourea moiety can be protonated. The resulting cationic species can then be electrostatically attracted to the steel surface, which is negatively charged due to the adsorption of anions (e.g., Cl⁻) from the acid.

-

Chemisorption: The lone pairs of electrons on the sulfur and nitrogen atoms, as well as the π-electrons of the phenyl ring, can be shared with the vacant d-orbitals of iron atoms on the mild steel surface, forming a coordinate covalent bond. This results in a more stable and strongly adsorbed protective film.[4]

The overall inhibition mechanism is often a combination of both physisorption and chemisorption.[5][6] The ethyl group on the phenyl ring may further influence the electronic density and solubility of the molecule, potentially enhancing its protective properties.

Quantitative Data Summary

Table 1: Inhibition Efficiency of Thiourea Derivatives from Weight Loss Measurements

| Inhibitor Concentration (M) | Corrosive Medium | Temperature (°C) | Inhibition Efficiency (%) | Reference |

| 5 x 10⁻⁴ | 1 M HCl | 30 | 91.8 | [7] |

| 10% v/v | 1 M HCl | Room Temp. | 72.84 | [8] |

| 1000 mg/L | 10% HCl | 25 | Varies with Cl₂ | [1] |

| 5 x 10⁻³ | 1 M HCl | 60 | 98.96 | [4] |

Table 2: Electrochemical Polarization and Impedance Data for Thiourea Derivatives

| Inhibitor | Concentration (M) | Corrosion Current Density (Icorr) (µA/cm²) | Charge Transfer Resistance (Rct) (Ω·cm²) | Inhibition Efficiency (%) | Reference |

| Phenylthiourea | 5 x 10⁻³ | Decreases significantly | Increases significantly | 98.96 | [4] |

| 1,3-diisopropyl-2-thiourea | 5 x 10⁻³ | Decreases | Increases | 92.65 | [4] |

| N-Aroyl-N'-Aryl thiourea | 5 x 10⁻⁴ | Decreases with concentration | - | Increases with concentration | [9] |

| Mannich bases of thiourea | Varies | Decreases with concentration | Increases with concentration | Increases with concentration | [5] |

Experimental Protocols

The following are detailed protocols for evaluating the corrosion inhibition properties of this compound.

Protocol 1: Weight Loss Measurement

This gravimetric method provides a direct and straightforward determination of the corrosion rate and inhibition efficiency.[7][8]

Materials and Equipment:

-

Mild steel coupons of known composition and dimensions

-

This compound

-

Corrosive medium (e.g., 1 M HCl)

-

Abrasive papers (from 100 to 1200 grit)

-

Acetone, distilled water

-

Analytical balance (accurate to 0.1 mg)

-

Water bath or thermostat

-

Desiccator

Procedure:

-

Coupon Preparation: Mechanically polish the mild steel coupons with a series of abrasive papers to achieve a mirror finish.[9]

-

Degrease the coupons by sonicating in acetone, followed by rinsing with distilled water and drying with a stream of warm air.

-

Accurately weigh the cleaned and dried coupons using an analytical balance.

-

Inhibitor Solution Preparation: Prepare the corrosive solution (e.g., 1 M HCl) with and without various concentrations of this compound.

-

Immersion Test: Immerse the weighed coupons in the prepared solutions in beakers.[1] Ensure the coupons are fully submerged.

-

Maintain the beakers in a water bath at a constant temperature for a specified period (e.g., 6, 12, 24 hours).

-

Post-Immersion Analysis: After the immersion period, carefully remove the coupons from the solutions.

-

Gently clean the coupons with a soft brush to remove corrosion products, rinse with distilled water, then acetone, and dry thoroughly.

-

Re-weigh the coupons accurately.

-

Calculations:

-

Corrosion Rate (CR) in mm/year can be calculated using the formula: CR = (K × W) / (A × T × D) where K is a constant (8.76 × 10⁴), W is the weight loss in grams, A is the exposed surface area in cm², T is the immersion time in hours, and D is the density of mild steel in g/cm³.

-

Inhibition Efficiency (IE%) can be calculated as: IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.

-

Protocol 2: Electrochemical Measurements

Electrochemical techniques such as Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS) provide insights into the kinetics of the corrosion process and the mechanism of inhibition.[10][11][12]

Materials and Equipment:

-

Potentiostat/Galvanostat with frequency response analyzer

-

Three-electrode corrosion cell (Working Electrode: mild steel; Counter Electrode: platinum wire/rod; Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl)

-

Mild steel specimen for working electrode

-

This compound

-